Imidazo[1,2-c]pyrimidin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6N4 |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
imidazo[1,2-c]pyrimidin-3-amine |
InChI |
InChI=1S/C6H6N4/c7-5-3-9-6-1-2-8-4-10(5)6/h1-4H,7H2 |
InChI Key |
NINCSWZBNMDSJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN2C1=NC=C2N |
Origin of Product |
United States |
Synthetic Strategies for Imidazo 1,2 C Pyrimidin 3 Amine and Its Derivatives
Traditional and Classical Cyclization Approaches
Traditional methods for the synthesis of the imidazo[1,2-c]pyrimidine (B1242154) ring system have historically relied on cyclization reactions involving pyrimidine (B1678525) precursors. These approaches are foundational and continue to be relevant in organic synthesis.
Condensation Reactions of Pyrimidines with α-Halocarbonyls or α-Haloacetals
A well-established and traditional method for constructing the imidazo[1,2-c]pyrimidine core involves the condensation of 4-aminopyrimidines with α-halocarbonyls or α-haloacetals. psu.edumaynoothuniversity.ie This reaction, a variation of the Tschitschibabin reaction, provides a direct route to the fused heterocyclic system. bio-conferences.orgnih.gov The process typically involves the nucleophilic attack of the exocyclic amino group of the pyrimidine onto the electrophilic carbonyl carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-c]pyrimidine ring.
For instance, the reaction of 2-aminopyrimidine (B69317) with 2-bromoacetophenone (B140003) can yield 2-phenylimidazo[1,2-a]pyrimidine (B97590). nih.gov Subsequent modifications can then be performed on this scaffold. While effective, this method can sometimes require harsh reaction conditions and may result in modest yields. bio-conferences.org
Reaction of 4-Halopyrimidines with 2-Chloroethylamine (B1212225)
Another classical approach involves the reaction of 4-halopyrimidines with 2-chloroethylamine. psu.edumaynoothuniversity.ie In this strategy, the 2-chloroethylamine acts as a bifunctional reagent. The amino group first displaces the halogen on the pyrimidine ring via a nucleophilic aromatic substitution. This is followed by an intramolecular cyclization where the nitrogen of the newly introduced ethylamine (B1201723) side chain attacks the C2 position of the pyrimidine ring, leading to the formation of the fused imidazole (B134444) ring.
Condensation of 2-Aminopyrimidines with Appropriate Precursors
The condensation of 2-aminopyrimidines with various precursors remains a cornerstone for the synthesis of imidazo[1,2-c]pyrimidines and their derivatives. psu.edumaynoothuniversity.ie One such approach involves the reaction of 2-aminopyrimidine with α-bromo or α-chloroketones. bio-conferences.org This method is advantageous as it can often proceed without the need for a catalyst or solvent, simplifying the purification process. bio-conferences.org
A specific example is the synthesis of 2-phenylimidazo[1,2-a]pyrimidine, which is achieved through the condensation of 2-aminopyrimidine with 2-bromoacetophenone. nih.gov This intermediate can then undergo further reactions, such as nitrosation followed by reduction, to introduce an amino group at the 3-position, yielding 2-phenylimidazo[1,2-a]pyrimidin-3-amine (B1317505). nih.gov This amine can then be used as a key intermediate for the synthesis of a variety of derivatives, including Schiff bases formed by condensation with substituted aldehydes. nih.gov
Table 1: Examples of Traditional Cyclization Reactions for Imidazo[1,2-c]pyrimidine Synthesis
| Starting Materials | Reagents/Conditions | Product | Reference |
| 2-Aminopyrimidine, 2-Bromoacetophenone | - | 2-Phenylimidazo[1,2-a]pyrimidine | nih.gov |
| 2-Phenylimidazo[1,2-a]pyrimidine | Sodium nitrite (B80452) | 3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine | nih.gov |
| 3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine | Reduction | 2-Phenylimidazo[1,2-a]pyrimidin-3-amine | nih.gov |
| 2-Phenylimidazo[1,2-a]pyrimidin-3-amine, Substituted aldehydes | Acetic acid, ethanol (B145695) | Schiff base derivatives | nih.gov |
| 4-Aminopyrimidines | α-Halocarbonyls or α-Haloacetals | Imidazo[1,2-c]pyrimidine | psu.edumaynoothuniversity.ie |
| 4-Halopyrimidines | 2-Chloroethylamine | Imidazo[1,2-c]pyrimidine | psu.edumaynoothuniversity.ie |
Multicomponent Reaction (MCR) Strategies for Imidazopyrimidine Scaffold Assembly
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly atom-economical and offer a streamlined approach to generating molecular diversity.
Groebke–Blackburn–Bienaymé Reaction (GBBR) and its Variants
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent three-component reaction used for the synthesis of 3-aminoimidazo-fused heterocycles. researchgate.net This reaction involves the condensation of an aminopyrimidine, an aldehyde, and an isocyanide. nih.govbeilstein-journals.org The GBBR is considered a greener alternative for synthesizing imidazo[1,2-a]pyridines and their pyrimidine analogues. mdpi.com
The reaction can be catalyzed by various acids, such as scandium triflate, and can be performed under microwave irradiation to reduce reaction times. bio-conferences.org The versatility of the GBBR allows for the introduction of diverse substituents at multiple positions of the imidazo[1,2-c]pyrimidine core by simply varying the starting components. nih.govbeilstein-journals.org Tandem reactions combining the GBBR with other MCRs, like the Ugi reaction, have also been developed to create even more complex and diverse molecular scaffolds. nih.govbeilstein-journals.org
Table 2: Examples of Groebke–Blackburn–Bienaymé Reactions for Imidazopyrimidine Synthesis
| Amine Component | Aldehyde Component | Isocyanide Component | Catalyst/Conditions | Product Type | Reference |
| 2-Aminopyridine (B139424) | Aldehyde | Trimethylsilylcyanide | Scandium triflate, methanol, microwave | 3-Aminoimidazo[1,2-a]pyridines | bio-conferences.org |
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH4Cl, microwave | Imidazo[1,2-a]pyridine (B132010) derivative | mdpi.com |
| 2-Amino-5-chloropyridine | 2-(3-Formylphenoxy)acetic acid | tert-Butyl isocyanide | HClO4, DMF | Substituted imidazo[1,2-a]pyridine | beilstein-journals.org |
Copper-Catalyzed Three-Component Coupling Reactions
Copper-catalyzed multicomponent reactions have proven to be highly effective for the synthesis of imidazo-fused heterocycles. nih.govrsc.orgnih.gov A notable example is the three-component coupling of 2-aminopyridines (or pyrimidines), aldehydes, and terminal alkynes. nih.gov This method facilitates the construction of the imidazo[1,2-a]pyridine core in a single, efficient step. nih.gov
The reaction mechanism is thought to proceed through the formation of a propargylamine (B41283) intermediate via the coupling of the three components, which then undergoes a copper-catalyzed 5-exo-dig cyclization to yield the final imidazo[1,2-a]pyridyl core. nih.gov The choice of copper catalyst can be crucial, with combinations of copper(I) and copper(II) salts sometimes proving more effective. nih.gov This approach has been successfully applied to the one-pot synthesis of biologically active molecules. nih.gov
Another copper-catalyzed three-component reaction involves the use of 2-aminopyridines, sulfonyl azides, and terminal ynones, leading to polysubstituted imidazo[1,2-a]pyridine derivatives in moderate to excellent yields. rsc.orgnih.gov
Table 3: Examples of Copper-Catalyzed Three-Component Reactions
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type | Reference |
| 2-Aminopyridine | Aldehyde | Terminal alkyne | Copper salts (e.g., CuCl, Cu(OTf)2) | Imidazo[1,2-a]pyridine | nih.gov |
| 2-Aminopyridines | Sulfonyl azides | Terminal ynones | Copper | Polysubstituted imidazo[1,2-a]pyridines | rsc.orgnih.gov |
Reactions Involving Isocyanides, Aldehydes, and 2-Aminopyridines
A prominent strategy for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives, a related and structurally similar class of compounds, involves a three-component condensation reaction. This method brings together a 2-aminopyridine, an aldehyde, and an isonitrile. The reaction is effectively catalyzed by scandium triflate, showcasing an efficient pathway to these complex structures. bio-conferences.org Researchers have documented similar multicomponent processes for synthesizing imidazo[1,2-a]pyridines by reacting 2-aminopyridine with an aldehyde and an isonitrile, achieving high yields of the corresponding 3-aminoimidazopyridine derivatives. bio-conferences.org These methods highlight the utility of multicomponent reactions in rapidly building molecular complexity from simple, readily available starting materials. bio-conferences.orgdoaj.org
Applications of Imidazoline-2,4,5-triones in MCRs
While direct applications of imidazoline-2,4,5-triones in the synthesis of imidazo[1,2-c]pyrimidin-3-amine are not explicitly detailed in the provided context, the synthesis of these triones themselves is well-established. They can be prepared in good yields by reacting the corresponding ureas with oxalyl chloride. researchgate.net These compounds are valuable in constructing various heterocyclic systems and have been investigated for their biological activities, such as inhibiting enzymes involved in DNA repair. nih.gov The structural features of imidazoline-2,4,5-triones suggest their potential as synthons in multicomponent reactions (MCRs) for generating diverse heterocyclic scaffolds, although their specific use for the target compound requires further investigation.
Trimethylsilylcyanide (TMSCN) Mediated Reactions
Trimethylsilylcyanide (TMSCN) is a versatile reagent in organic synthesis, serving as a less hazardous substitute for hydrogen cyanide. wikipedia.org Its primary application involves the addition of a cyanide group to various electrophiles. For instance, it is used to convert pyridine-N-oxides into 2-cyanopyridines. wikipedia.org TMSCN also participates in Strecker-type reactions with ketimines derived from isatin (B1672199) in the presence of a Lewis acid, yielding α-amino nitriles with good yields. nih.gov These nitriles can be further elaborated into pharmaceutically relevant structures. nih.gov While a direct TMSCN-mediated synthesis of this compound is not specified, the reactivity of TMSCN in forming C-CN bonds from various precursors suggests its potential utility in synthetic routes leading to this scaffold. nih.govresearchgate.net
| Reagent/Reactant | Application in Synthesis | Reference |
| Isocyanides, Aldehydes, 2-Aminopyridines | Three-component condensation for 3-aminoimidazo[1,2-a]pyridine derivatives. | bio-conferences.org |
| Imidazoline-2,4,5-triones | Synthesized from ureas and oxalyl chloride; potential for use in MCRs. | researchgate.net |
| Trimethylsilylcyanide (TMSCN) | Cyanation of various substrates, including pyridine-N-oxides and ketimines. | wikipedia.orgnih.gov |
Catalytic and Green Chemistry Approaches in Imidazopyrimidine Synthesis
Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient catalytic methods. The synthesis of imidazopyrimidines has benefited from these advancements, with a focus on copper-catalyzed reactions and the use of alternative energy sources like ultrasound.
Copper-Catalyzed C-N Coupling and Cyclization Methodologies
Copper catalysis has proven to be a powerful tool for the construction of imidazopyrimidine scaffolds. One reported method describes the synthesis of benzo nih.govnih.govimidazo[1,2-c]pyrimidin-1-amines through a copper-catalyzed coupling and cyclization of 2-(2-bromovinyl)benzimidazoles with cyanamide. nih.govnih.govresearchgate.net This reaction proceeds under microwave irradiation in the presence of a catalytic amount of copper(I) iodide (CuI) and a base, affording the products in moderate to good yields. nih.govresearchgate.net The proposed reaction pathway involves an intermolecular C-N coupling, followed by a C-N bond-forming cyclization and tautomerization. nih.govresearchgate.net This methodology has also been successfully applied to the synthesis of related fused heterocyclic systems. researchgate.net Other copper-catalyzed approaches include the denitrogenative transannulation of pyridotriazoles with amines and amino acids to yield imidazo[1,5-a]pyridines. acs.org
Aerobic Oxidative C-N Bond-Forming Processes (e.g., CuI-catalyzed, Flavin/Iodine Dual Catalysis)
Aerobic oxidation represents a green chemistry approach by utilizing molecular oxygen as the ultimate oxidant. An aerobic oxidative C-N bond-forming process has been developed for the synthesis of imidazo[1,2-a]pyridines using a coupled organocatalytic system of flavin and iodine. nih.govresearchgate.net This system facilitates the synthesis of these heterocycles and can be extended to a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines. nih.gov In a different approach, carbon tetrabromide has been used to mediate the oxidative C-N bond formation between 2-aminopyridines or 2-aminopyrimidines and β-keto esters or 1,3-diones, leading to imidazo[1,2-α]pyridines and imidazo[1,2-α]pyrimidines under mild, metal-free conditions. nih.gov
Ultrasound-Assisted Synthetic Methods and Catalyst Systems
The use of ultrasonic irradiation offers a green and efficient alternative to conventional heating in organic synthesis. nih.gov It can accelerate reactions, improve yields, and often allows for milder reaction conditions. An ultrasound-assisted method has been developed for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone derivatives, providing good to excellent yields in short reaction times. scispace.com This protocol has been extended to the one-pot synthesis of 3-(organylselanyl)imidazo[1,2-a]pyridines. scispace.com Furthermore, a metal-catalyst-free and environmentally friendly method for the regioselective iodination of imidazo[1,2-α]pyridines at the C3 position has been achieved using ultrasound acceleration. nih.govacs.org Microwave irradiation, another green technique, has also been employed for the solvent-free synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives using alumina (B75360) (Al2O3) as a catalyst. nih.gov
| Method | Catalyst/Conditions | Key Features | Reference |
| Copper-Catalyzed C-N Coupling | CuI, base, microwave irradiation | Synthesis of benzo nih.govnih.govimidazo[1,2-c]pyrimidin-1-amines. | nih.govresearchgate.net |
| Aerobic Oxidative C-N Formation | Flavin/Iodine dual catalysis | Metal-free, uses O2 as the oxidant. | nih.gov |
| Ultrasound-Assisted Synthesis | Ultrasonic irradiation | Rapid, high yields, green alternative to heating. | scispace.com |
| Microwave-Assisted Synthesis | Al2O3, solvent-free | Efficient and environmentally friendly. | nih.gov |
Microwave-Assisted Reaction Protocols
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.orgresearchgate.net This approach has been successfully applied to the synthesis of various imidazo[1,2-a]pyrimidine derivatives.
One notable application involves the one-pot, three-component domino reaction of aldehydes, enaminones, and malononitrile, which efficiently produces polysubstituted imidazo[1,2-a]quinolines and related fused systems. nih.gov This method is advantageous for its operational simplicity and minimal environmental impact. nih.gov Similarly, a rapid, one-pot synthesis of imidazo[1,2-a] annulated pyridines, pyrazines, and pyrimidines has been achieved using recyclable montmorillonite (B579905) K 10 clay under solvent-free microwave conditions. capes.gov.br
Researchers have also developed microwave-assisted protocols for synthesizing 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones from 6-methylisocytosine and α-bromoacetophenones, achieving high yields in short reaction times. rsc.orgrsc.org Another efficient, sequential two-step, one-pot multicomponent reaction utilizes imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium (B1175870) acetate (B1210297) with a p-toluenesulfonic acid catalyst to generate novel imidazole-substituted imidazo[1,2-a]pyrimidines. nih.gov This green chemistry approach benefits from the use of ethanol as a solvent and microwave heating. nih.gov
Furthermore, the synthesis of 3-aminoimidazo[1,2-a]pyridines and -pyrazines has been expedited through microwave-assisted multicomponent reactions involving fluorous-tagged benzaldehydes, followed by cross-coupling reactions. nih.gov Imine derivatives of imidazo[1,2-a]pyrimidines have also been successfully synthesized in moderate to good yields using microwave-assisted heating. nih.govtubitak.gov.tr
Table 1: Microwave-Assisted Syntheses of Imidazo[1,2-c]pyrimidine Derivatives
| Reactants | Product Type | Key Features | Reference |
|---|---|---|---|
| Aldehydes, enaminones, malononitrile | Polysubstituted imidazo[1,2-a]quinolines | One-pot, three-component domino reaction | nih.gov |
| 2-Aminopyridines/pyrazines/pyrimidines, aldehydes, isocyanides | Imidazo[1,2-a] annulated pyridines, pyrazines, and pyrimidines | Solvent-free, montmorillonite K 10 clay | capes.gov.br |
| 6-Methylisocytosine, α-bromoacetophenones | 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | High yields, short reaction times | rsc.orgrsc.org |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium acetate | Imidazole-substituted imidazo[1,2-a]pyrimidines | Sequential two-step, one-pot, p-toluenesulfonic acid catalyst | nih.gov |
| Fluorous-tagged benzaldehydes, 2-aminopyridines/pyrazines, isocyanides | 3-Aminoimidazo[1,2-a]pyridines/pyrazines | Fluorous synthesis, followed by cross-coupling | nih.gov |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, various amines | Imine derivatives of imidazo[1,2-a]pyrimidines | Moderate to good yields | nih.govtubitak.gov.tr |
Electrochemical and Mechanochemical Syntheses
Electrochemical and mechanochemical methods offer green and efficient alternatives for the synthesis of imidazo[1,2-a]pyridines and their derivatives, avoiding the need for high temperatures and transition metal catalysts. organic-chemistry.org
Electrosynthesis has been employed for the direct creation of 3-acyl-functionalized imidazo[1,5-a]pyridines through a tandem sp3(C-H) double amination of ketones with pyridine (B92270) ethylamines. nih.gov This method uses ammonium iodide as a redox mediator and proceeds in a simple undivided cell. nih.govrsc.org Another electrochemical approach facilitates a cascade process for synthesizing CN-substituted imidazo[1,5-a]pyridines, where NH4SCN serves as both an electrolyte and a cyanating agent. rsc.org
Mechanochemical strategies provide a solvent-free route to diversely functionalized 3-nitro-2-aryl-imidazo[1,2-a]pyridines with good yields. organic-chemistry.org These energy-efficient methods represent a practical and straightforward alternative for accessing this important class of nitrogen-containing heterocycles. organic-chemistry.org
Catalyst-Free Cascade Processes
The development of catalyst-free synthetic routes is highly desirable for economic and environmental reasons. A notable example is a catalyst-free, three-component reaction for the C-3 functionalization of imidazo[1,2-a]pyridines. nih.govnih.gov This protocol utilizes commercially available boronic acids and glyoxylic acid in a Petasis-like reaction followed by decarboxylation in one pot, offering an eco-friendly method for constructing aryl methane (B114726) derivatives of imidazo[1,2-a]pyridine. nih.gov
Another metal-free approach involves the synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones and guanidine (B92328) hydrochloride. rsc.org This cascade reaction proceeds in moderate to excellent yields and a plausible mechanism has been proposed. rsc.org
Functionalization and Derivatization Strategies for this compound
The functionalization of the imidazo[1,2-c]pyrimidine core is crucial for developing new derivatives with tailored properties.
Direct Nitrosation and Subsequent Reduction to 3-Amino Derivatives
A key transformation is the introduction of an amino group at the 3-position. This is often achieved through a two-step process involving direct nitrosation followed by reduction. The synthesis of 2-phenylimidazo[1,2-a]pyrimidin-3-amine starts with the condensation of 2-aminopyrimidine and 2-bromoacetophenone. nih.gov The resulting 2-phenylimidazo[1,2-a]pyrimidine undergoes direct nitrosation using sodium nitrite to yield the 3-nitroso derivative. nih.gov Subsequent reduction of this nitroso compound affords the desired 2-phenylimidazo[1,2-a]pyrimidin-3-amine. nih.gov A novel method for the selective C3-nitrosation of imidazopyridines utilizes AgNO3 as a nitric oxide source, offering mild reaction conditions and broad functional group tolerance. rsc.org
Schiff Base Formation via Condensation with Aldehydes
The 3-amino group of imidazo[1,2-a]pyrimidin-3-amine (B3170853) is a versatile handle for further derivatization, most commonly through the formation of Schiff bases (imines). wikipedia.orgresearchgate.net This reaction involves the condensation of the primary amine with an aldehyde. libretexts.orglibretexts.org For instance, new series of imidazo[1,2-a]pyrimidine Schiff base derivatives have been synthesized by reacting 2-phenylimidazo[1,2-a]pyrimidin-3-amine with various aldehydes. nih.gov The synthesis of (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine was achieved through the condensation of 2-phenylimidazo[1,2-a]pyrimidin-3-amine with thiophene-2-carbaldehyde (B41791) in ethanol at room temperature. acs.org
Table 2: Schiff Base Derivatives of this compound
| Amine Precursor | Aldehyde | Product | Reference |
|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyrimidin-3-amine | 4-Nitrobenzaldehyde | (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | nih.gov |
| 2-Phenylimidazo[1,2-a]pyrimidin-3-amine | Thiophene-2-carbaldehyde | (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine | acs.org |
Reduction of Imine Derivatives to Amine Derivatives
The imine derivatives obtained from Schiff base formation can be further transformed. Specifically, the reduction of the imine bond leads to the corresponding secondary amine derivatives. This reduction has been successfully performed on imidazo[1,2-a]pyrimidine derivatives, expanding the library of accessible compounds. nih.govtubitak.gov.tr
Synthesis of Azo Dye Derivatives
A notable and efficient synthetic route has been established for a new class of fluorescent imidazopyrimidine-azo dyes. scilit.com The process commences with the synthesis of 2-thioxocytosine, which then undergoes cyclization with chloroacetyl chloride to form the core imidazo[1,2-c]pyrimidine structure. scilit.comresearchgate.net The final step to achieve the azo dyes involves the functionalization at the α-CH site of the imidazole ring. scilit.com
This functionalization is accomplished through an azo coupling reaction. The imidazo[1,2-c]pyrimidine intermediate, which possesses an acidic α-CH group at the C3 position, is reacted with a diazonium salt of a chosen aromatic amine. researchgate.net This reaction is typically carried out in the presence of sodium acetate in an ethanol medium at a controlled temperature of 0–5°C. researchgate.net
To investigate the impact of electronic properties on the photophysical characteristics of these dyes, various aromatic amines with both electron-donating and electron-withdrawing groups have been utilized for chemical modification. scilit.com Spectral analysis of the resulting imidazopyrimidine-azo dyes has shown them to be effective fluorophores, with maximum absorptions in the range of 335–355 nm and emissions between 430.6–459.8 nm. scilit.com
A variety of aromatic amines have been successfully used in this synthesis, leading to a range of azo dye derivatives. researchgate.net
Table 1: Examples of Aromatic Amines Used in Azo Dye Synthesis
| Aromatic Amine |
|---|
| Aniline |
| 4-Chloroaniline |
| 2-Hydroxyaniline |
| 2-Nitroaniline |
| 4-Nitroaniline |
| 2-Toluidine |
| 4-Toluidine |
| 4-Aminoacetophenone |
| N-[(4-aminophenyl)sulfonyl]acetamide |
| 4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide |
| 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |
| Naphthalen-1-amine |
| Naphthalen-2-amine |
This table is generated based on information from reference researchgate.net.
The formation of the azo dye is confirmed through spectroscopic methods. For instance, the infrared (IR) spectra of the synthesized compounds show characteristic bands for N=N stretching. researchgate.net Similarly, 1H NMR spectroscopy confirms the presence of the newly formed azo linkage. researchgate.net
Regioselective Functionalization Approaches
The synthesis of the aforementioned azo dye derivatives serves as a prime example of the regioselective functionalization of the imidazo[1,2-c]pyrimidine scaffold. The functionalization occurs specifically at the C3 position of the heterocyclic system. researchgate.net
The underlying reason for this high regioselectivity is the chemical nature of the imidazo[1,2-c]pyrimidine core. The C3 carbon is part of the imidazole ring and is situated between two nitrogen atoms, which makes the attached hydrogen atom acidic. researchgate.net This acidic C3-H group facilitates the azo coupling reaction with the diazonium salt, which acts as an electrophile. researchgate.net
This inherent reactivity at the C3 position allows for a targeted modification of the molecule, enabling the introduction of various functionalities by coupling with different diazonium salts. This regioselective approach is crucial for systematically studying the structure-property relationships of these compounds, particularly their photophysical characteristics like fluorescence. scilit.com
Table 2: Regioselective Azo Coupling Reaction
| Reactant 1 | Reactant 2 | Position of Functionalization | Reaction Conditions |
|---|---|---|---|
| Imidazo[1,2-c]pyrimidine intermediate | Diazonium salt of aromatic amine | C3 | Sodium acetate, ethanol, 0–5°C |
This table is generated based on information from reference researchgate.net.
The ability to selectively functionalize the C3 position is a significant aspect of the chemistry of imidazo[1,2-c]pyrimidines, paving the way for the development of novel compounds with tailored properties.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Thioxocytosine |
| Chloroacetyl chloride |
| Aniline |
| 4-Chloroaniline |
| 2-Hydroxyaniline |
| 2-Nitroaniline |
| 4-Nitroaniline |
| 2-Toluidine |
| 4-Toluidine |
| 4-Aminoacetophenone |
| N-[(4-aminophenyl)sulfonyl]acetamide |
| 4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide |
| 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |
| Naphthalen-1-amine |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of imidazo[1,2-c]pyrimidine (B1242154) derivatives, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
In the ¹H NMR spectrum of imidazo[1,2-a]pyrimidine (B1208166) derivatives, a structurally related series, the heterocyclic core typically displays a characteristic pattern of one singlet and three doublet of doublets in the aromatic region. For amine-bearing derivatives, the proton signal of a secondary amine (NH) can be observed in the range of 5.48–6.89 ppm as a triplet, while the adjacent methylene protons (CH₂-NH) appear as a doublet between 4.50–4.80 ppm nih.gov. For instance, in a study of (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, the protons of the pyrimidine (B1678525) ring were observed as doublets of doublets at 8.63 ppm, 8.54 ppm, and 6.92 ppm acs.org.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Imidazo[1,2-a]pyrimidine Derivatives
| Protons/Carbons | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrimidine Ring | 6.92 - 8.63 | 108.88 - 150.18 |
| Bridgehead Carbon | - | 146.03 |
| Amine (NH) | 5.48 - 6.89 | - |
| Methylene (CH₂-NH) | 4.50 - 4.80 | 35.41 - 38.11 |
Note: Data is based on derivatives of the isomeric imidazo[1,2-a]pyrimidine system and serves to illustrate the expected regions for chemical shifts.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For imidazo[1,2-c]pyrimidin-3-amine, the FT-IR spectrum would be expected to show characteristic absorption bands for its amine and aromatic functionalities.
For related amine-bearing imidazo[1,2-a]pyrimidine derivatives, the N-H stretching vibration of a secondary amine is typically observed in the range of 3272–3411 cm⁻¹ nih.gov. The aromatic C-H stretching vibrations are generally found between 3000 and 3100 cm⁻¹ acs.org. The stretching vibrations of the C=N and C=C bonds within the fused heterocyclic ring system are expected in the region of 1500–1700 cm⁻¹ and 1200-1650 cm⁻¹, respectively acs.org. For example, in a synthesized derivative, (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, the experimental FT-IR spectrum showed C-H stretching at 3108 and 3067 cm⁻¹, a C=N stretch at 1642 cm⁻¹, and a C=C stretch at 1573 cm⁻¹ acs.org. The C-N stretching vibrations are typically observed between 1000 and 1360 cm⁻¹ researchgate.net.
Table 2: Typical FT-IR Absorption Bands for Functional Groups in Imidazo[1,2-a]pyrimidine Amine Derivatives
| Functional Group | Absorption Range (cm⁻¹) |
| N-H Stretch (Amine) | 3272 - 3411 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=N Stretch | 1500 - 1700 |
| C=C Stretch (Aromatic) | 1200 - 1650 |
| C-N Stretch | 1000 - 1360 |
Note: This data is based on derivatives of the isomeric imidazo[1,2-a]pyrimidine system and provides an indication of expected vibrational frequencies.
Mass Spectrometry Techniques (MS, LC-MS(ESI), HRMS-EI) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental formula of a compound, as well as for obtaining structural information through fragmentation analysis. Various ionization methods are employed for imidazo[1,2-c]pyrimidine derivatives.
Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS(ESI)) is commonly used to confirm the molecular weight of synthesized compounds. In positive ion mode, the molecule is typically observed as the protonated molecular ion [M+H]⁺. For example, various substituted imidazo[1,2-a]pyrimidine derivatives have been successfully characterized by LC-MS, where the observed m/z values corresponded to their calculated molecular weights nih.gov.
High-Resolution Mass Spectrometry (HRMS), often with Electron Ionization (EI), provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule. This is a powerful tool for confirming the chemical formula.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical values calculated from the compound's molecular formula to verify its elemental composition and purity.
For this compound, the molecular formula is C₆H₆N₄. The theoretical elemental composition would be:
Carbon (C): 53.72%
Hydrogen (H): 4.51%
Nitrogen (N): 41.77%
In the synthesis and characterization of new chemical entities, it is standard practice to report the experimentally found elemental analysis values, which should be in close agreement (typically within ±0.4%) with the calculated values to confirm the identity and purity of the synthesized compound.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Thin Layer Chromatography, HPLC-MS)
Chromatographic techniques are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.
Thin Layer Chromatography (TLC) is a simple, rapid, and widely used method for reaction monitoring. In the synthesis of imidazo[1,2-a]pyrimidine derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the product nih.gov. By spotting the reaction mixture on a TLC plate (typically silica gel) and eluting with an appropriate solvent system, the different components of the mixture can be separated based on their polarity. Visualization under UV light or with a staining agent allows for a qualitative assessment of the reaction's progress.
Computational Chemistry and Theoretical Investigations of Imidazo 1,2 C Pyrimidin 3 Amine
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the precise investigation of the electronic structure and properties of molecules. Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to solve the Schrödinger equation in a computationally efficient manner. These calculations provide a wealth of information about the molecule's geometry, spectroscopic signatures, and electronic characteristics. For the Imidazo[1,2-c]pyrimidine (B1242154) system, DFT has been used to study precursor molecules and their derivatives, shedding light on their fundamental properties. researchgate.net
Optimization of Molecular Geometry
The first step in most computational analyses is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For a related precursor, an imidazo[1,2-c]pyrimidine derivative (Compound 2 in a study on azo dyes), DFT calculations using the B3LYP/6-311G(d,p) method were employed to determine its optimized structure. researchgate.net This foundational analysis is crucial as all other computed properties, such as orbital energies and spectroscopic data, are dependent on this optimized geometry. The resulting bond lengths, bond angles, and dihedral angles define the three-dimensional shape of the molecule.
Theoretical Prediction and Validation of Spectroscopic Data (FT-IR, NMR)
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound.
FT-IR Spectroscopy: Theoretical vibrational analysis calculates the frequencies and intensities of infrared absorptions. For derivatives of the isomeric imidazo[1,2-a]pyrimidine (B1208166) system, DFT calculations have been shown to accurately predict FT-IR spectra. nih.govacs.org For instance, the characteristic stretching vibrations for C=N and C=C bonds are typically calculated and compared to experimental values, which often show good agreement. acs.org A similar analysis for Imidazo[1,2-c]pyrimidin-3-amine would identify the vibrational modes associated with the amine (N-H stretching and bending) and the fused heterocyclic rings.
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used within DFT to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.net Studies on related imidazo[1,2-a]pyrimidine derivatives show a strong correlation between the computed and experimentally observed chemical shifts. acs.org For this compound, this analysis would predict the specific resonance frequencies for each hydrogen and carbon atom, aiding in its structural elucidation.
Analysis of Frontier Molecular Orbitals (FMO: HOMO-LUMO Energy Gap)
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests the molecule is more reactive. researchgate.net
For an imidazo[1,2-c]pyrimidine precursor studied, the HOMO and LUMO energies were calculated to understand its electronic behavior and reactivity. researchgate.net The distribution of these orbitals shows where electron density is highest (HOMO) and where electrophilic attacks are most likely to occur (LUMO).
Table 1: Frontier Molecular Orbital Energies for a Related Imidazo[1,2-c]pyrimidine Precursor
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.36 |
| ELUMO | -1.772 |
| Energy Gap (ΔE) | 4.588 |
Data derived from a study on an imidazo[1,2-c]pyrimidine precursor (Compound 2), calculated at the DFT/B3LYP/6-311G(d,p) level. researchgate.net
The relatively large energy gap for this precursor indicates significant molecular stability. researchgate.net
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a 3D map that illustrates the charge distribution within a molecule. It is an essential tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net Different colors on the MEP map represent different potential values:
Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites for electrophilic attack (e.g., lone pairs on nitrogen atoms).
Blue: Regions of most positive electrostatic potential, electron-poor, indicating sites for nucleophilic attack (e.g., hydrogen atoms attached to heteroatoms).
Green: Regions of neutral or zero potential.
In the analysis of an imidazo[1,2-c]pyrimidine precursor, the MEP map revealed that the most negative potential was located around the nitrogen atoms of the pyrimidine (B1678525) ring, identifying them as primary sites for electrophilic interaction. The positive potential was associated with the hydrogen atoms, marking them as sites for nucleophilic interaction. researchgate.net Such an analysis for this compound would highlight the reactive nature of the amine group and the nitrogen atoms within the fused ring system.
Investigation of Mulliken Atomic Charges
Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule. This provides insight into the distribution of electrons and the electrostatic interactions within the molecule. nih.gov Although specific Mulliken charge data for this compound is not available in the cited literature, studies on the isomeric imidazo[1,2-a]pyrimidine scaffold show that the nitrogen atoms consistently carry a negative charge, confirming their basicity, while adjacent carbon and hydrogen atoms typically exhibit positive charges. nih.gov A similar charge distribution would be expected for this compound, influencing its intermolecular interactions and reactivity.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are advanced computational tools that provide a visual representation of electron localization in a molecule. nih.gov They offer a chemically intuitive picture of core electrons, covalent bonds, and lone pairs.
ELF: This function maps the probability of finding an electron near a reference electron. Regions with high ELF values (approaching 1.0) correspond to areas of high electron localization, such as covalent bonds and lone pairs.
LOL: Similar to ELF, the LOL provides a clear picture of electron localization, offering a sharp contrast between regions of high and low electron density. It is particularly effective at visualizing bonding and lone pair regions. nih.gov
In studies of related heterocyclic systems, ELF and LOL analyses provide clear visual evidence of the σ-framework, π-systems, and the location of non-bonding electrons on heteroatoms. nih.gov For this compound, these studies would map the electron pairs in the C-C, C-N, and C-H bonds, as well as the lone pairs on the nitrogen atoms, providing a profound understanding of its chemical bonding.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. For a molecule like this compound, an NBO analysis would provide insights into the electronic interactions between the fused imidazole (B134444) and pyrimidine rings, as well as the influence of the amine substituent. This analysis quantifies the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals, revealing the key intramolecular interactions that contribute to the molecule's stability and electronic structure.
Fukui Functions for Reactivity Prediction
Fukui functions are essential in predicting the local reactivity of a molecule. By calculating these indices, one can identify the most probable sites for nucleophilic, electrophilic, and radical attacks. For this compound, this analysis would pinpoint which atoms in the bicyclic system and the amino group are most susceptible to different types of chemical reactions. This information is crucial for understanding the compound's chemical behavior and for designing synthetic pathways.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. An application of QTAIM to this compound would characterize the nature of the atomic and intermolecular interactions. By analyzing the properties at the bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), one can classify bonds as either shared (covalent) or closed-shell (ionic, van der Waals) interactions. This would offer a detailed picture of the bonding framework of the molecule.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a method used to visualize and characterize non-covalent interactions. For this compound, RDG analysis would be instrumental in identifying and visualizing weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding its crystal packing and interactions with biological targets. The analysis generates 3D plots that highlight regions of strong and weak interactions within the molecule.
Theoretical Studies on Nonlinear Optical (NLO) Properties
Theoretical calculations of nonlinear optical (NLO) properties, such as polarizability (α) and hyperpolarizability (β), are important for identifying materials with potential applications in optoelectronics. A computational study on the NLO properties of this compound would involve calculating these parameters to assess its potential as an NLO material. These studies are typically performed using density functional theory (DFT) methods.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. For this compound, MD simulations could be used to study its conformational flexibility, solvation effects, and interactions with other molecules, such as biological macromolecules. These simulations are vital for understanding the compound's behavior in a realistic environment and for applications in drug design.
Computational Studies of Reaction Mechanisms
Computational studies on reaction mechanisms employ quantum chemical methods to elucidate the pathways of chemical reactions. For this compound, such studies could investigate its synthesis, degradation, or metabolic pathways. By calculating the energies of reactants, transition states, and products, researchers can determine the feasibility of a proposed reaction mechanism and gain a deeper understanding of the underlying chemical processes.
Structure Activity Relationship Sar Studies of Imidazo 1,2 C Pyrimidin 3 Amine Derivatives
General Principles Guiding SAR in Imidazopyrimidine Systems
The biological activity of imidazopyrimidine derivatives is finely tuned by the nature, position, and physicochemical properties of their substituents. Understanding these guiding principles is fundamental to the rational design of potent and selective therapeutic agents.
The electronic properties of substituents on the heterocyclic scaffold play a critical role in modulating biological activity. The addition of electron-withdrawing or electron-donating groups can significantly alter a molecule's interaction with its biological target.
For instance, in a study of pyrimidine-based compounds, the addition of a potent electron-withdrawing group like trifluoromethyl (–CF3) was shown to markedly improve the hydrogen bond strength with key amino acid residues (Leu181 and Ala182) in the target protein. scielo.brresearchgate.net This enhancement resulted in a stronger binding affinity. scielo.brresearchgate.net Similarly, research on thieno[2,3-b]pyridines found that strong electron-withdrawing substituents such as cyano (–CN) or nitro (–NO2) led to a more noticeable increase in binding energy compared to the less polar –CF3 group or the electron-donating methyl (–CH3) moiety. mdpi.com This suggests that substituents that decrease electron density on the aromatic system can favorably influence target engagement.
The specific position of a substituent on the imidazopyrimidine ring system is a critical determinant of its pharmacological effect. Even minor positional changes can lead to dramatic shifts in potency and selectivity.
Studies on related imidazo[1,2-a]pyrimidine (B1208166) derivatives have demonstrated this principle clearly. For example, research into antifungal agents revealed that placing a substituent on the C-5 atom of a tetrahydroimidazo[1,2-a]pyrimidine core favors inhibitory activity, whereas substitution at the C-6 position disrupts it. nih.gov In another example concerning antiviral activity against human cytomegalovirus (HCMV), the nature of the substituent at the C-2 position of imidazo[1,2-a]pyridines was found to strongly influence their potency. nih.govresearchgate.net Furthermore, investigations into AMPAR negative modulators based on an imidazo[1,2-a]pyrazine (B1224502) core showed a stark difference in potency between a compound with a para-phenol group (a hydrogen-bond donor) and one with a para-methoxyphenyl group at the same position, highlighting the profound impact of both substituent placement and its chemical properties. nih.gov
Lipophilicity, often expressed as logP or logD, is a crucial physicochemical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net It governs the ability of a compound to cross biological membranes and interact with hydrophobic pockets within a target protein. researchgate.net The size and shape (steric bulk) of substituents also play a key role, as they must be accommodated within the binding site of the target protein for activity.
Specific SAR Investigations Linked to Mechanistic Biological Targets
The imidazo[1,2-c]pyrimidine (B1242154) scaffold has been successfully employed to generate potent inhibitors for specific biological targets, most notably protein kinases involved in immune signaling.
Spleen tyrosine kinase (Syk) and Zeta-associated protein of 70 kDa (ZAP-70) are non-receptor tyrosine kinases that are crucial for B-cell and T-cell activation, respectively. nih.gov As such, inhibitors of this kinase family are valuable for treating allergic and autoimmune diseases. nih.gov Imidazo[1,2-c]pyrimidine derivatives have emerged as a potent class of Syk family kinase inhibitors, developed specifically to improve upon the poor oral efficacy of earlier lead compounds. nih.gov
A key SAR study led to the identification of compound 9f , which demonstrated potent inhibition of both Syk and ZAP-70 in vitro and effective suppression of allergic responses in vivo following oral administration. nih.gov The development of these inhibitors involved systematic modification at the 2-, 5-, and 7-positions of the imidazo[1,2-c]pyrimidine core.
One of the most well-characterized inhibitors from this class is BAY 61-3606 , identified as 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide. ontosight.aimedchemexpress.com It is a reversible, ATP-competitive, and highly selective inhibitor of Syk with a Kᵢ of 7.5 nM and an IC₅₀ of 10 nM. medchemexpress.commedchemexpress.com It potently inhibits degranulation in mast cells and has demonstrated anti-inflammatory effects in animal models of allergic reactions. caymanchem.com The structure features a 3,4-dimethoxyphenyl group at the C-7 position and a nicotinamide (B372718) moiety linked via an amine at the C-5 position, both of which are critical for its high-affinity binding. ontosight.airesearchgate.net
The table below summarizes the SAR for key imidazo[1,2-c]pyrimidine derivatives as Syk/ZAP-70 inhibitors.
| Compound | R⁷ Substituent | R⁵ Substituent | Syk IC₅₀ (nM) | ZAP-70 IC₅₀ (nM) |
| BAY 61-3606 | 3,4-dimethoxyphenyl | 2-nicotinamido | 10 | - |
| 9a | 4-methoxyphenyl | 2-aminopyrimidin-5-yl | 14 | 5.8 |
| 9b | 4-methoxyphenyl | 6-aminopyridin-3-yl | 15 | 8.2 |
| 9d | 4-methoxyphenyl | 6-methoxypyridin-3-yl | 13 | 11 |
| 9f | 3,4-dimethoxyphenyl | 6-aminopyridin-3-yl | 8.1 | 5.1 |
Data compiled from multiple sources. nih.govmedchemexpress.com
Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of cyclic AMP (cAMP) in inflammatory and immune cells. semanticscholar.org Inhibition of PDE4 is a validated strategy for treating inflammatory conditions. While specific SAR studies for imidazo[1,2-c]pyrimidin-3-amine derivatives as PDE4 inhibitors are not prominently featured in available literature, extensive research has been conducted on the closely related imidazo[1,2-a]pyrimidine isomer.
A notable study identified 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as a novel class of PDE4 inhibitors. The initial hit compound, PTC-209 , showed moderate PDE4 inhibitory activity. Through structure-based design and optimization, a series of derivatives were synthesized to explore the SAR. This effort led to the discovery of compound L19 , which exhibited significantly improved inhibitory activity and better metabolic stability.
The table below outlines the SAR for this series of imidazo[1,2-a]pyrimidine-based PDE4 inhibitors.
| Compound | Scaffold | R² Substituent on thiazole | PDE4D IC₅₀ (µM) |
| PTC-209 (Hit) | 4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine | -NH₂ | 4.78 |
| L1 | 4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine | -NH-acetyl | >50 |
| L16 | 4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine | -NH-cyclopropylcarbonyl | 1.15 |
| L19 (Optimized) | 4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine | -NH-isobutyryl | 0.48 |
| L20 | 4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine | -NH-pivaloyl | 0.81 |
This data pertains to the imidazo[1,2-a]pyrimidine scaffold, an isomer of the primary subject.
SAR in the Context of Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis QcrB, MtGS)
Imidazo[1,2-c]pyrimidine derivatives have been investigated as potential antimycobacterial agents, drawing parallels from the established activity of related scaffolds like imidazo[1,2-a]pyridines. Novel imidazo[1,2-c]pyrimidines have been designed based on the principle of isosteric replacement and their structural similarity to PA-824, a nitroimidazole antimycobacterial agent. nih.gov
A series of these compounds demonstrated significant activity against Mycobacterium tuberculosis H37Rv, with some exhibiting potent minimum inhibitory concentration (MIC) values between 2-20 µg/mL. nih.gov The core structure's efficacy is often linked to its ability to target key mycobacterial enzymes. For instance, related imidazo[1,2-a]pyridines have been identified as inhibitors of QcrB, a subunit of the electron transport ubiquinol (B23937) cytochrome C reductase, and M. tuberculosis glutamine synthetase (MtGS). nih.govplos.orgrsc.org
In the case of imidazo[1,2-a]pyridine-3-carboxamides, potent activity against M. tuberculosis has been observed, with some compounds showing efficacy against multidrug-resistant strains. rsc.org For 3-amino-imidazo[1,2-a]-pyridines, which are structurally analogous to the title compound, potent inhibition of MtGS has been reported. rsc.orgnih.gov The most potent compound in one study, 4n , had an IC50 of 0.38 µM. nih.gov
Table 1: Antimycobacterial Activity of Imidazo[1,2-c]pyrimidine and Related Derivatives
| Compound Class | Target | Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-c]pyrimidines | M. tuberculosis H37Rv | MIC: 2-20 µg/mL | nih.gov |
| Imidazo[1,2-a]pyridines | QcrB | MIC: 0.03-5 µM | nih.govplos.orgresearchgate.net |
| 3-Amino-imidazo[1,2-a]-pyridines | MtGS | IC50: up to 0.38 µM | rsc.orgnih.gov |
SAR for Antioxidant and Radical Scavenging Capabilities
The antioxidant potential of imidazo[1,2-a]pyridine (B132010) derivatives, which are structurally similar to imidazo[1,2-c]pyrimidines, has been explored, providing insights into the structural features that govern their radical scavenging activity. Studies on lignin-related imidazo[1,2-a]pyridines have shown that the nature and position of substituents on the scaffold are crucial for their antioxidant properties. arkat-usa.org
The introduction of electron-donating groups onto the imidazo[1,2-a]pyridine core was found to enhance the radical scavenging activity. Conversely, the presence of electron-withdrawing groups tended to decrease this activity. For example, syringyl imidazo[1,2-a]pyridines demonstrated excellent antioxidant properties, while those with a bromo group showed reduced performance due to the electron-withdrawing effect. arkat-usa.org The type of alkyl group, such as cyclopentyl versus cyclohexyl, did not appear to significantly impact the antioxidant capability. arkat-usa.org
Table 2: SAR of Imidazo[1,2-a]pyridine Derivatives for Antioxidant Activity
| Structural Modification | Effect on Radical Scavenging Activity | Reference |
|---|---|---|
| Electron-donating group | Increased | arkat-usa.org |
| Electron-withdrawing group | Decreased | arkat-usa.org |
| Cyclopentyl vs. Cyclohexyl group | No significant difference | arkat-usa.org |
| Methoxy moiety | Significant positive impact | arkat-usa.org |
SAR for Antifungal Activity (e.g., CYP51 inhibition)
Imidazo[1,2-a]pyrimidine derivatives have emerged as promising antifungal agents, with their mechanism of action often attributed to the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. nih.govresearchgate.net
In a study of 3-benzoyl imidazo[1,2-a]pyrimidines, all tested compounds exhibited better binding energies to the active site of CYP51 from various Candida species compared to the reference drugs fluconazole (B54011) and ketoconazole (B1673606). nih.govresearchgate.net The binding energies for the derivatives ranged from -6.11 to -9.43 kcal/mol, whereas those for fluconazole and ketoconazole were in the range of -3.16 to -6.16 kcal/mol. nih.gov
A significant finding was the enhanced inhibitory activity of compounds bearing electron-withdrawing substituents on the benzene (B151609) ring. nih.govresearchgate.net For instance, compounds 4j and 4f were the most active, indicating the importance of this feature for biological activity. nih.gov
Table 3: Antifungal Activity of 3-Benzoyl Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Binding Energy (kcal/mol) in CYP51 | Antifungal Activity | Reference |
|---|---|---|---|
| 4j | Not specified | Most active against C. guilliermondii | nih.gov |
| 4f | -9.43 | Most active against C. glabrata | nih.gov |
| Fluconazole | -3.16 to -5.68 | Reference drug | nih.gov |
| Ketoconazole | 48.93 to -6.16 | Reference drug | nih.gov |
SAR for Dual Kinase Inhibition (e.g., KSP and Aurora-A Kinase)
The imidazo[1,2-a]pyrazine scaffold, a close structural relative of imidazo[1,2-c]pyrimidine, has been a foundation for the development of potent dual inhibitors of Aurora kinases A and B. nih.gov These kinases are critical regulators of mitosis and are considered promising targets for cancer therapy. nih.gov
Optimization of an initial imidazo-[1,2-a]-pyrazine lead compound with modest cell potency led to the discovery of SCH 1473759 (an acyclic amino alcohol derivative), which demonstrated picomolar inhibitory activity against both Aurora A (TdF Kd = 0.02 nM) and Aurora B (TdF Kd = 0.03 nM). nih.gov This optimization focused on improving aqueous solubility and cell potency. nih.gov Further modifications, such as the incorporation of fluorine and deuterium, have been shown to enhance oral absorption and exposure by blocking oxidative metabolism and reducing the basicity of amine groups. nih.govresearchgate.net
Table 4: Aurora Kinase Inhibition by Imidazo[1,2-a]pyrazine Derivatives | Compound | Target | Potency | Key Feature | Reference | | --- | --- | --- | --- | | Imidazo-[1,2-a]-pyrazine (1) | Aurora A/B | IC50 = 250 nM | Initial lead | nih.gov | | SCH 1473759 (12k) | Aurora A/B | TdF Kd = 0.02 nM (A), 0.03 nM (B) | Acyclic amino alcohol | nih.gov | | Fluoroamine/deuterated analogs | Aurora Kinases | Improved PK profile | Blocked metabolism | nih.govresearchgate.net |
SAR for GABAA Receptor Ligand Development
Imidazo[1,2-a]pyrimidine derivatives have been developed as functionally selective agonists for the GABAA α2 and α3 subtypes, making them potential candidates for the treatment of anxiety disorders. nih.gov These compounds are designed to bind to the benzodiazepine (B76468) site of the GABAA receptor. researchgate.net
A series of these derivatives demonstrated high affinity and good oral bioavailability. Specifically, the 7-trifluoromethylimidazopyrimidine 14g and the 7-propan-2-olimidazopyrimidine 14k showed anxiolytic effects in animal models with minimal sedation. nih.gov The substitution at the meta position of a 3-phenyl ring on the imidazo[1,2-a]pyridine core with an aryl or heteroaryl group, either directly attached or via an oxygen or -NH- bridge, has been shown to confer high affinity for the α2 and/or α3 subunits of the GABAA receptor. wipo.int
Table 5: GABAA Receptor Activity of Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Key Structural Feature | Biological Effect | Reference |
|---|---|---|---|
| 14g | 7-trifluoromethyl | Anxiolytic, minimal sedation | nih.gov |
| 14k | 7-propan-2-ol | Anxiolytic, minimal sedation | nih.gov |
| 3-(m-aryl/heteroaryl-phenyl)imidazo[1,2-a]pyridines | Aryl/heteroaryl at meta position | High affinity for α2/α3 subunits | wipo.int |
SAR for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Imidazo[1,2-a]pyridine compounds have been patented as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy. google.com While the specific SAR data for this compound derivatives is not detailed in the provided search results, the general principles from the imidazo[1,2-a]pyridine scaffold can be informative. The patent highlights the potential of this heterocyclic system as a core for developing VEGFR-2 inhibitors. google.comgoogle.com
SAR for SARS-CoV-2 Cell Entry Inhibition (hACE2 and Spike protein interactions)
In the search for therapeutics against COVID-19, novel imidazo[1,2-a]pyrimidine derivatives have been designed and studied as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 spike protein, thereby blocking viral cell entry. nih.govresearchgate.netnih.gov
Molecular docking studies of a series of imidazo[1,2-a]pyrimidine Schiff base derivatives revealed promising binding affinities. The top-scoring compound showed a remarkable affinity of -9.1 kcal/mol to hACE2 and -7.3 kcal/mol to the spike protein. nih.govresearchgate.net These values are favorable when compared to reference compounds like cannabidiolic acid (CBDA) (-5.7 kcal/mol to spike protein) and the MLN-4760 inhibitor (-7.3 kcal/mol to hACE2). nih.govresearchgate.net These findings suggest that the imidazo[1,2-a]pyrimidine scaffold is a viable starting point for developing effective SARS-CoV-2 entry inhibitors. nih.govnih.gov
Table 6: Binding Affinities of Imidazo[1,2-a]pyrimidine Derivatives to SARS-CoV-2 Targets
| Compound | Target | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Top-scoring imidazo[1,2-a]pyrimidine Schiff base | hACE2 | -9.1 | nih.govresearchgate.net |
| Top-scoring imidazo[1,2-a]pyrimidine Schiff base | Spike protein | -7.3 | nih.govresearchgate.net |
| CBDA (reference) | Spike protein | -5.7 | nih.gov |
| MLN-4760 (reference) | hACE2 | -7.3 | nih.govresearchgate.net |
Scaffold Hopping and Bioisosteric Replacement Strategies in Imidazopyrimidine Research
In the quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists frequently employ strategies such as scaffold hopping and bioisosteric replacement. These approaches have been pivotal in the evolution of imidazopyrimidine-based compounds, allowing for the exploration of new chemical space while retaining key pharmacophoric features.
Scaffold Hopping: A Gateway to New Cores
Scaffold hopping involves the replacement of a central core structure of a molecule with a chemically different but functionally equivalent scaffold. This strategy aims to identify novel series of compounds with potentially superior properties, such as enhanced biological activity, better absorption, distribution, metabolism, and excretion (ADME) characteristics, or novel intellectual property positions.
A notable example of scaffold hopping led to the investigation of the imidazo[1,2-c]pyrimidine core. Researchers initially identified potent inhibitors of Syk family kinases based on 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine scaffolds. nih.gov While these compounds demonstrated strong inhibitory activity in cellular assays, they suffered from poor oral efficacy. nih.gov This prompted a scaffold hopping approach, leading to the synthesis and evaluation of imidazo[1,2-c]pyrimidine derivatives. This new series of compounds not only retained the potent inhibitory activity against Syk family kinases but also showed improved oral effectiveness. nih.gov
Another application of scaffold hopping was demonstrated in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. Starting from a pyrido[4,3-d]pyrimidine (B1258125) core, researchers successfully identified new and potent inhibitors with an imidazo[1,2-b]pyridazine (B131497) scaffold. acs.org This hop to a different fused heterocyclic system highlights the utility of this strategy in discovering novel and effective kinase inhibitors.
In a different therapeutic area, scaffold hopping from a thienopyrimidine scaffold led to the discovery of furano[2,3-d]pyrimidine amides as potent inhibitors of Notum, a negative regulator of the Wnt signaling pathway. nih.gov
Bioisosteric Replacement: Fine-Tuning Molecular Properties
Bioisosteric replacement refers to the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound that retains similar biological activity. cambridgemedchemconsulting.com This strategy is often used to modulate a compound's potency, selectivity, metabolic stability, or to reduce toxicity.
In the context of imidazopyrimidine research, bioisosteric replacement has been effectively utilized. For instance, in the development of inhibitors for Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, researchers explored the replacement of a triazolopyrimidine core with an imidazo[1,2-a]pyrimidine scaffold. nih.gov This bioisosteric switch was well-tolerated and, depending on the substitution pattern, resulted in either slightly reduced or enhanced binding affinity. nih.gov
The following table illustrates the impact of this bioisosteric replacement on the inhibitory activity against PfDHODH.
| Compound | Core Scaffold | Substitution | PfDHODH IC50 (µM) |
| 1 | Triazolopyrimidine | R = -H | 0.047 |
| 6 | Imidazo[1,2-a]pyrimidine | R = -H | 0.15 |
| 2 | Triazolopyrimidine | R = -CF3 | - |
| 16 (DSM151) | Imidazo[1,2-a]pyrimidine | R = -CF3 | 0.077 |
As shown in the table, replacing the triazolopyrimidine core with an imidazo[1,2-a]pyrimidine core in the unsubstituted analog resulted in a 3-fold decrease in potency (Compound 6 vs. Compound 1). nih.gov However, in the case of the trifluoromethyl-substituted analog, the imidazo[1,2-a]pyrimidine derivative (DSM151) was 4-fold more potent than its triazolopyrimidine counterpart. nih.gov This demonstrates that the success of a bioisosteric replacement can be highly dependent on the surrounding molecular framework. Despite the improved in vitro potency of DSM151, further studies revealed that the imidazo[1,2-a]pyrimidine scaffold was more susceptible to metabolism in mice compared to the triazolopyrimidine scaffold, highlighting the complex interplay between structure, activity, and pharmacokinetic properties. nih.gov
These examples underscore the power of scaffold hopping and bioisosteric replacement as valuable tools in medicinal chemistry for the optimization of lead compounds based on the imidazopyrimidine scaffold, enabling the development of new drug candidates with improved therapeutic potential.
Mechanistic Research on Biological Activities of Imidazo 1,2 C Pyrimidin 3 Amine Derivatives
Enzyme Inhibition Mechanisms
Elucidation of Inhibition Pathways for Syk and ZAP-70 Kinases
Spleen tyrosine kinase (Syk) and Zeta-associated protein of 70 kDa (ZAP-70) are non-receptor protein tyrosine kinases that are critical in the signaling pathways of B-cells and T-cells, respectively. nih.gov Their role in immune activation makes them attractive targets for treating allergic and autoimmune diseases. nih.gov
Derivatives of imidazo[1,2-c]pyrimidine (B1242154) have been identified as potent inhibitors of this kinase family. nih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions on the imidazo[1,2-c]pyrimidine core are crucial for potent inhibition of both Syk and ZAP-70. nih.gov For instance, imidazo[1,2-c]pyrimidine-8-carboxamide derivatives have shown potent and highly selective inhibitory activity against ZAP-70. nih.gov One particular compound from this series demonstrated excellent inhibition of ZAP-70 kinase and high selectivity over the closely related Syk kinase. nih.gov
The inhibitory mechanism involves the binding of these derivatives to the ATP-binding pocket of the kinases. nih.gov X-ray crystallography of a related compound, an imidazo[1,2-c]pyrimidin-5(6H)-one derivative, in complex with cyclin-dependent kinase 2 (CDK2) revealed that the inhibitor occupies the ATP pocket and forms a key hydrogen bond with a hinge region residue, Leu83. nih.gov This mode of action is likely transferable to the inhibition of Syk and ZAP-70, where the imidazo[1,2-c]pyrimidine scaffold acts as a competitive inhibitor for ATP.
Furthermore, research has shown that certain immunomodulatory drugs (IMiDs) can directly bind to and activate ZAP-70 through phosphorylation of its tyrosine residues, a mechanism independent of their known target, cereblon (CRBN). nih.gov While not imidazo[1,2-c]pyrimidine derivatives themselves, this finding highlights the druggability of ZAP-70 and the potential for small molecules to modulate its activity through direct binding and induction of conformational changes. nih.gov The crystal structure of autoinhibited ZAP-70 shows a regulatory segment that interacts with the kinase domain's hinge region, and activation is believed to begin with the destabilization of this conformation. nih.gov
Table 1: Inhibitory Activity of Imidazo[1,2-c]pyrimidine Derivatives against Syk and ZAP-70
| Compound ID | Target Kinase | IC50 (nM) | Key Structural Features | Reference |
|---|---|---|---|---|
| Compound 9f | Syk | Data not specified | Imidazo[1,2-c]pyrimidine core | nih.gov |
| ZAP-70 | Data not specified | nih.gov | ||
| Compound 26 | ZAP-70 | Data not specified | Imidazo[1,2-c]pyrimidine-8-carboxamide | nih.gov |
IC50 values were reported as potent but specific numerical values were not provided in the source material.
Investigating the Mode of Action for PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in inflammatory and immune cells. bohrium.comresearchgate.net Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses. bohrium.com
Derivatives of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine have been identified as novel inhibitors of PDE4. nih.gov Starting from a hit compound, PTC-209, with moderate activity, structural optimization led to the development of significantly more potent inhibitors. researchgate.netnih.gov The most potent compound in one study, L19, exhibited an IC50 value of 0.48 ± 0.02 μM. nih.gov
Structure-based design strategies have been employed to understand the structure-activity relationships (SARs) and improve potency. researchgate.net The mode of action involves the inhibitor binding within the active site of the PDE4 enzyme. SAR studies, which involved substituting the amino position with various alkyl or acyl groups, indicated that these modifications significantly influence binding affinity and inhibitory potency. researchgate.net The data suggests that certain substitutions are more favorable for forming interactions within a subpocket of the enzyme's active site. researchgate.net
Table 2: PDE4 Inhibitory Activity of 4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine Derivatives
| Compound ID | PDE4 IC50 (μM) | Reference |
|---|---|---|
| PTC-209 (Hit) | 4.78 ± 0.08 | nih.gov |
| L19 (Optimized) | 0.48 ± 0.02 | nih.gov |
| L10-L22 | Showed considerable inhibitory potencies | researchgate.net |
Mechanistic Insights into Mycobacterium tuberculosis Glutamine Synthetase (MtGS) Inhibition
Mycobacterium tuberculosis glutamine synthetase (MtGS) is a vital enzyme for the bacterium's nitrogen metabolism and cell wall biosynthesis, making it a promising target for new anti-tuberculosis drugs. nih.govacs.org
3-Amino-imidazo[1,2-a]pyridines, a closely related scaffold to imidazo[1,2-c]pyrimidines, have been identified as a novel class of drug-like MtGS inhibitors. nih.govdiva-portal.org These compounds target the ATP-binding site of the enzyme. nih.gov SAR studies have explored structural diversity in both the pyridine (B92270) and phenyl rings to optimize inhibitory activity. diva-portal.org This research led to the identification of compound 4n, which was found to be the most potent inhibitor in its class with an IC50 of 0.38 ± 0.02 μM. diva-portal.org
X-ray crystallographic studies of related imidazole-based inhibitors bound to MtGS have provided detailed mechanistic insights. nih.govacs.org These studies show that the inhibitor occupies the space typically taken by the ribose moiety of ATP. nih.govacs.org Specific interactions, such as those with key amino acid residues and the positioning of a phosphate (B84403) ion mimicking the β-phosphate of ADP, are crucial for the binding affinity. nih.gov For instance, a nitrogen atom at a specific position in the inhibitor's ring system is important for forming a hydrogen bond with a serine residue in the active site. nih.gov
Table 3: Inhibitory Activity of Imidazo[1,2-a]pyridine (B132010) Analogues against MtGS
| Compound ID | MtGS IC50 (μM) | Reference |
|---|---|---|
| Compound 4n | 0.38 ± 0.02 | diva-portal.org |
| Compound 28 | 4.9 | mdpi.com |
Understanding QcrB Inhibition Mechanisms in Mycobacterium tuberculosis
QcrB is a subunit of the ubiquinol (B23937) cytochrome c reductase (cytochrome bc1 complex), a key component of the electron transport chain in Mycobacterium tuberculosis. nih.govresearchgate.net Inhibition of this complex disrupts the bacterium's energy production, making QcrB a validated and attractive drug target. asm.orgresearchgate.net
Imidazo[1,2-a]pyridines (IPs), which share a core heterocyclic system with imidazo[1,2-c]pyrimidines, have been identified as potent inhibitors of M. tuberculosis that specifically target QcrB. nih.govresearchgate.netplos.org The mechanism of action was confirmed through the generation of spontaneous resistant mutants. nih.gov Whole-genome sequencing of these mutants revealed a single nucleotide polymorphism in the qcrB gene, which conferred cross-resistance to multiple compounds in the IP series, demonstrating a common target. researchgate.netnih.gov Specifically, a T313A mutation in QcrB was identified. nih.gov
Gene dosage experiments further validated QcrB as the target; overexpression of QcrB in M. bovis BCG led to a significant increase in the minimum inhibitory concentration (MIC) for the IP compounds. researchgate.netnih.gov The imidazo[1,2-a]pyridine amide (IPA) derivative Q203 (telacebec) is the most clinically advanced QcrB inhibitor and is currently in clinical trials. asm.orgrsc.org The discovery of IPAs has spurred the investigation of other scaffolds, such as imidazo[2,1-b]thiazole-5-carboxamides, which also target QcrB and show potent activity against drug-resistant M. tuberculosis strains. acs.org
**Table 4: Activity of Imidazo[1,2-a]pyridine (IP) Inhibitors against *M. tuberculosis***
| Compound Series | Target | Mechanism Confirmation | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridines (IPs) | QcrB | Resistant mutant sequencing (T313A), Gene dosage experiments | nih.govresearchgate.netnih.gov |
| Q203 (Telacebec) | QcrB | Clinical trials, potent inhibition | asm.orgrsc.org |
Mechanisms of Interaction with Human ACE2 and SARS-CoV-2 Spike Protein
The COVID-19 pandemic spurred research into repurposing existing drugs and identifying new small molecules that could interfere with the viral life cycle. nih.govnih.gov Key targets for the SARS-CoV-2 virus include the human angiotensin-converting enzyme 2 (ACE2) receptor, which the virus uses for cell entry, and the viral spike protein, which mediates this binding. nih.gov
In silico screening studies have been conducted to evaluate the potential of various compound libraries, including FDA-approved drugs, against these and other viral protein targets. nih.gov While the search results did not specifically detail studies on imidazo[1,2-c]pyrimidin-3-amine and its direct interaction with ACE2 or the SARS-CoV-2 spike protein, the general approach involves using computational molecular docking to predict the binding affinity and stability of small molecules to the target proteins. nih.gov These computational methods serve as a preliminary step to identify potential candidates for further experimental validation. nih.gov The primary goal is to find molecules that can block the interaction between the viral spike protein and the human ACE2 receptor, thereby preventing viral entry into host cells.
Phosphodiesterase III Inhibition Mechanisms
While research has been conducted on imidazo[1,2-a]pyrimidine (B1208166) derivatives as inhibitors of phosphodiesterase 4 (PDE4), specific mechanistic details regarding the inhibition of phosphodiesterase III (PDE3) by this compound derivatives are not extensively detailed in the provided search results. However, studies on related imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives have identified them as novel PDE4 inhibitors. researchgate.netnih.govresearchgate.netdntb.gov.ua A hit compound, PTC-209, was discovered with moderate PDE4 inhibitory activity, and subsequent structure-based design led to the synthesis of more potent inhibitors. researchgate.netnih.govdntb.gov.ua The most potent of these, L19, demonstrated significant inhibitory activity. researchgate.netnih.govdntb.gov.ua This line of research suggests that the imidazo[1,2-a]pyrimidine scaffold is a promising starting point for developing phosphodiesterase inhibitors. researchgate.netnih.gov
Mechanistic Aspects of CYP51 Inhibition
The search results indicate that imidazo[1,2-a]pyrimidine derivatives have been investigated as potential antifungal agents through the inhibition of CYP51, an enzyme crucial for fungal cell membrane synthesis. beilstein-journals.org Molecular docking studies have been employed to predict the binding of these compounds to the active site of CYP51. beilstein-journals.org These computational analyses suggest that imidazo[1,2-a]pyrimidines have the potential to act as inhibitors of this enzyme, which could explain their observed antifungal activity. beilstein-journals.org Although these compounds have not yet reached the desired level of pharmacological efficacy, they remain a subject of interest for the design of new antifungal drugs. beilstein-journals.org
Receptor Interaction Mechanisms
Binding Affinity and Selectivity at GABAA Receptor Benzodiazepine (B76468) Binding Sites
Imidazo[1,2-a]pyrimidine derivatives have been identified as ligands for the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. dergipark.org.tr Research has focused on developing derivatives that exhibit functional selectivity for specific α subunits of the GABAA receptor, particularly the α2 and α3 subtypes, which are associated with anxiolytic effects without the sedative effects linked to the α1 subtype. dergipark.org.trnih.gov
A series of these compounds demonstrated high affinity for the GABAA receptor and showed functional selectivity for the α2 and α3 subtypes. nih.gov This selectivity is considered a key factor in their potential as anxiolytic agents with a reduced side-effect profile. nih.gov Interestingly, studies on structurally related imidazobenzodiazepines have revealed that different isomers can bind to the GABAA receptor with varying affinities and distinct binding modes, suggesting that the specific stereochemistry of the molecule plays a crucial role in its interaction with the receptor. nih.gov
Cellular Pathway Modulation and Apoptosis Induction Mechanisms
Imidazo[1,2-a]pyridine derivatives, a related class of compounds, have been shown to induce apoptosis and arrest the cell cycle in cancer cells. nih.govnih.gov One study on a novel imidazo[1,2-a]pyridine derivative, MIA, demonstrated that it could suppress the IL-6/STAT3 signaling pathway, leading to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX. nih.gov This suggests that the induction of apoptosis by these compounds may be mediated through the modulation of key signaling pathways involved in cell survival and proliferation. nih.gov
Further research into other imidazo[1,2-a]pyridine derivatives has revealed that they can induce cytotoxicity in cancer cells by increasing the activity of NADPH oxidase (NOX). nih.gov This leads to the generation of reactive oxygen species (ROS), which in turn triggers apoptosis. This process involves the impairment of the mitochondrial membrane potential and an increase in the expression of pro-apoptotic proteins like BAX and BAK1. nih.gov Another study on imine-containing imidazo[1,2-a]pyrimidine derivatives found that one compound, 4d, induced apoptosis by moderately increasing the Bax/Bcl-2 gene ratio. nih.gov
Mechanisms of Radical Scavenging Activity
Certain derivatives of the imidazo[1,2-a]pyridine-3-amine scaffold have been identified as effective inhibitors of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. nih.gov These compounds exhibit high radical scavenging activity and are capable of suppressing lipid peroxidation at nanomolar concentrations. nih.gov Their efficacy as radical-trapping antioxidants is a key mechanism behind their ability to inhibit ferroptosis. nih.gov
Additionally, a study on substituted benzo nih.govnih.govimidazo[1,2-c]quinazolines, which share a similar heterocyclic core, found that 6-S-substituted derivatives are active free radical scavenging agents, while 2-(6-oxobenzo nih.govnih.govimidazo[1,2-c]quinazoline-5(6H)-yl)acetamides did not show such activity. dnu.dp.ua This highlights the importance of the specific substitution pattern on the radical scavenging potential of these compounds.
Design and Discovery of Novel Imidazo 1,2 C Pyrimidin 3 Amine Derivatives
Lead Compound Identification and Optimization Strategies
The discovery of new therapeutic agents often begins with the identification of a "lead compound," a chemical starting point for optimization. In the development of inhibitors for spleen tyrosine kinase (Syk) and zeta-associated protein kinase of 70kDa (ZAP-70), initial research identified that 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives showed strong inhibitory activities against these Syk family kinases. nih.gov While these initial compounds demonstrated high-level suppression of IL-2 in cellular assays, a significant drawback was their poor oral efficacy in mouse models. nih.gov
To overcome this limitation, a strategic shift in the core scaffold was undertaken to improve pharmacokinetic properties, specifically oral effectiveness. nih.gov This led to the investigation of a new series of compounds, and researchers found that imidazo[1,2-c]pyrimidine (B1242154) derivatives could potently inhibit the Syk family kinases. nih.gov This pivot to the imidazo[1,2-c]pyrimidine scaffold represents a classic lead optimization strategy, where an alternative heterocyclic core is explored to enhance drug-like properties while maintaining or improving the desired biological activity. nih.gov Through this approach, compound 9f was identified as a promising lead, exhibiting not only potent enzymatic inhibition but also effective in vivo suppression of biological responses following oral administration. nih.gov
Table 1: Lead Optimization from Triazolopyrimidine to Imidazo[1,2-c]pyrimidine Scaffold
| Scaffold Class | Lead Compound Example | Target | Key Limitation | Optimization Strategy |
|---|---|---|---|---|
| 1,2,4-Triazolopyrimidine | Derivative 1 & 2 | Syk family kinases | Poor oral efficacy nih.gov | Scaffold hopping to a new heterocyclic core nih.gov |
| Imidazo[1,2-c]pyrimidine | Compound 9f | Syk family kinases | - | Improved oral effectiveness nih.gov |
Rational Design Based on Structure-Based Drug Discovery
Rational design is a powerful approach that leverages the three-dimensional structure of a biological target to guide the creation of new inhibitors. Structure-activity relationship (SAR) studies are central to this process, systematically modifying a compound's structure to understand the chemical features essential for biological activity. For imidazo[1,2-c]pyrimidine derivatives, SAR studies were crucial in identifying potent and orally effective inhibitors of Syk family kinases. nih.gov The use of X-ray crystallography to determine how these compounds bind to their target enzymes can provide critical insights for further optimization. nih.gov
In a related study on imidazo[1,2-c]pyrimidin-5(6H)-one derivatives targeting cyclin-dependent kinase 2 (CDK2), structure-based design played a key role. researchgate.net Researchers successfully solved the co-crystal structure of a potent derivative, 3b , in complex with the fully active CDK2 enzyme. researchgate.net This structural data revealed the precise binding mode of the inhibitor within the ATP pocket of the kinase, showing a key hydrogen bonding interaction with the hinge region residue Leu83. researchgate.net Such detailed structural information is invaluable for rationally designing next-generation inhibitors with improved potency and selectivity. researchgate.net
Virtual Screening and Computational Design Approaches
Computational methods are increasingly employed to accelerate the drug discovery process. Techniques like virtual screening and quantitative structure-activity relationship (QSAR) modeling allow researchers to analyze large compound libraries and prioritize molecules for synthesis and testing.
In the development of imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside derivatives as antiviral agents against the pepper mild mottle virus (PMMoV), a three-dimensional quantitative structure-activity relationship (3D-QSAR) model was instrumental. researchgate.net This computational model was used to guide the design of a series of 28 derivatives incorporating a sulfonamide scaffold. researchgate.net Based on the 3D-QSAR analysis, compound B29 was identified and synthesized, demonstrating illustrious inactivating activity against PMMoV with an EC₅₀ of 11.4 µg/mL. researchgate.net This potency was superior to both the template molecule B16 (EC₅₀ of 15.3 µg/mL) and the established antiviral agent ningnanmycin (B12329754) (EC₅₀ of 65.8 µg/mL). researchgate.net Further computational studies, including molecular docking and microscale thermophoresis (MST), were used to investigate the binding interactions between compound B29 and the PMMoV coat protein (CP), suggesting that amino acids at positions 62 and 144 are key sites of action. researchgate.net
Table 2: Activity of Computationally-Guided Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives
| Compound | Design Basis | Target Virus | Antiviral Activity (EC₅₀ in µg/mL) |
|---|---|---|---|
| B29 | 3D-QSAR Model researchgate.net | PMMoV | 11.4 researchgate.net |
| B16 (Template) | - | PMMoV | 15.3 researchgate.net |
| Ningnanmycin (Control) | - | PMMoV | 65.8 researchgate.net |
Strategic Scaffold Modifications for Enhanced Activity and Specificity
Modifying the core scaffold or its peripheral substituents is a fundamental strategy for enhancing biological activity and achieving selectivity for a desired target. The switch from a triazolopyrimidine to an imidazo[1,2-c]pyrimidine core to improve oral efficacy is a prime example of a strategic scaffold modification. nih.gov
Further refinement of the imidazo[1,2-c]pyrimidine scaffold has been achieved through targeted chemical modifications at various positions of the heterocyclic ring system. For a series of CDK2 inhibitors based on the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold, derivatives were prepared with modifications at positions 2, 3, 6, or 8. researchgate.net These modifications were accomplished using synthetic methods such as Suzuki-Miyaura cross-coupling, halogenation, and alkylation. researchgate.net This systematic exploration of the chemical space around the scaffold led to compounds with micro- to submicromolar inhibition of CDK2/cyclin E activity, demonstrating that this core structure can be effectively exploited for future kinase inhibitor development. researchgate.net Another study on imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside derivatives involved the incorporation of a sulfonamide scaffold, which successfully yielded compounds with potent antiviral activity. researchgate.net These examples highlight how rational and strategic modifications can transform a basic scaffold into a highly active and specific therapeutic candidate.
Emerging Trends and Future Research Directions in Imidazo 1,2 C Pyrimidin 3 Amine Research
Advancements in Green Chemistry Principles for Sustainable Synthesis
The synthesis of pyrimidine (B1678525) derivatives, including the imidazo[1,2-c]pyrimidine (B1242154) core, has traditionally involved methods that are often not environmentally friendly. rasayanjournal.co.in Recognizing this, the field is increasingly adopting green chemistry principles to develop more sustainable synthetic routes. These modern approaches prioritize the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions, leading to higher yields, reduced waste, and lower environmental impact. rasayanjournal.co.inpowertechjournal.com
Several innovative and eco-friendly methods for synthesizing imidazo[1,2-a]pyrimidine (B1208166) derivatives, a closely related scaffold, have been developed, which could be adapted for Imidazo[1,2-c]pyrimidin-3-amine synthesis. These include:
Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields. bio-conferences.org
Catalyst-free reactions in water: Utilizing water as a solvent is a key aspect of green chemistry, and catalyst-free methods further enhance the environmental friendliness of the synthesis. rsc.org
Multicomponent reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. bio-conferences.orgjst.go.jp The Groebke-Blackburn-Bienaymé reaction, a type of multicomponent reaction, has been successfully used to synthesize novel imidazo[1,2-a]pyrimidine derivatives with anticancer properties. nih.govrsc.org
Use of eco-friendly catalysts: Researchers are exploring the use of reusable and non-toxic catalysts, such as gold nanoparticles and activated fly ash, to promote the synthesis of imidazopyridine and pyrimidine derivatives. bhu.ac.inmdpi.com
These green chemistry approaches offer a more sustainable and efficient pathway for the production of this compound and its analogs, facilitating further research into their therapeutic potential.
Exploration of Novel Biological Targets and Therapeutic Applications
Derivatives of the imidazopyrimidine scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.govnih.govresearchgate.net This versatility stems from the scaffold's ability to be extensively modified, allowing for the fine-tuning of its pharmacological effects. nih.gov
Current research is focused on identifying novel biological targets for this compound and its derivatives. Some of the key areas of investigation include:
Kinase Inhibition: Many imidazopyrimidine derivatives have shown potential as kinase inhibitors, which are crucial in treating cancers and other proliferative diseases. ontosight.ainih.gov For instance, they have been investigated as inhibitors of Syk family kinases and PI3Kα, which are involved in inflammatory responses and cancer signaling pathways, respectively. nih.govacs.org
Anticancer Agents: Several studies have highlighted the anticancer potential of imidazo[1,2-a]pyrimidine derivatives. nih.govrsc.orgnih.gov These compounds have shown cytotoxic activity against various cancer cell lines and have been found to induce apoptosis (programmed cell death). nih.gov A recent patent application has also disclosed Imidazo[1,2-c]pyrimidine derivatives as inhibitors of Polycomb Repressive Complex 2 (PRC2), a target for cancer therapy. google.comwipo.int
Antiviral Activity: The structural similarities of imidazopyrimidines to purines, which are fundamental components of DNA and RNA, make them promising candidates for antiviral drug development. bio-conferences.org Research has explored their potential against viruses like HIV and hepatitis C. nih.gov
Other Therapeutic Areas: The imidazopyrimidine scaffold is also being explored for its potential in treating a range of other conditions, including allergic disorders, autoimmune diseases, and neurodegenerative disorders. researchgate.netnih.gov
The following table summarizes some of the biological targets and potential therapeutic applications of imidazopyrimidine derivatives:
| Biological Target | Therapeutic Application | Reference |
| Syk family kinases | Allergic disorders, autoimmune diseases | nih.gov |
| PI3Kα | Cancer | acs.org |
| Polycomb Repressive Complex 2 (PRC2) | Cancer | google.comwipo.int |
| 5-lipoxygenase (5-LO) | Inflammatory diseases, cancer | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.gov |
| Cyclooxygenase-2 (COX-2) | Cancer | nih.gov |
| Human ACE2 and Spike Protein | COVID-19 | nih.govnih.gov |
Integration of Advanced Computational Modeling for Predictive Research and Drug Design
Computational modeling has become an indispensable tool in modern drug discovery, and the study of this compound is no exception. These in silico methods allow researchers to predict the biological activity of compounds, understand their interactions with biological targets, and design more potent and selective drug candidates. ontosight.ai
Key computational approaches being applied to imidazopyrimidine research include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been used to study the binding of imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine derivatives to various targets, including EGFR, COX-2, and the proteins involved in SARS-CoV-2 cell entry. nih.govnih.gov
Density Functional Theory (DFT) Studies: DFT calculations are used to understand the electronic structure and reactivity of molecules. nih.govnih.govnih.gov This information can help in predicting a compound's stability and its potential to interact with biological targets.
Virtual Screening: This method involves computationally screening large libraries of compounds to identify those that are most likely to bind to a specific biological target. nih.govscispace.com This approach was successfully used to identify a novel class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. nih.gov
The integration of these computational methods accelerates the drug discovery process by prioritizing the synthesis and testing of the most promising compounds, thereby saving time and resources.
Development of High-Throughput Screening Coupled with Comprehensive SAR Studies
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for their biological activity. When coupled with comprehensive Structure-Activity Relationship (SAR) studies, HTS becomes a powerful engine for drug discovery. nih.gov SAR studies systematically investigate how changes in the chemical structure of a compound affect its biological activity. nih.govacs.orgnih.gov
For this compound and its derivatives, this combined approach is crucial for:
Identifying Initial Hits: HTS can be used to screen large, diverse chemical libraries to identify initial "hits" that show activity against a particular biological target.
Optimizing Lead Compounds: Once a hit is identified, SAR studies are conducted to systematically modify its structure to improve its potency, selectivity, and pharmacokinetic properties. For example, by varying the substituents at different positions of the imidazo[1,2-a]pyridine ring, researchers have been able to develop potent inhibitors of PI3Kα and Syk family kinases. nih.govacs.org
Expanding Chemical Space: The data generated from HTS and SAR studies can be used to design and synthesize new generations of compounds with improved properties. Collaborative virtual screening efforts have been used to expand the chemical space around an imidazo[1,2-a]pyridine hit for visceral leishmaniasis, leading to improved antiparasitic activity. scispace.com
The development of robust HTS assays and the systematic application of SAR principles are essential for unlocking the full therapeutic potential of the this compound scaffold.
Q & A
Basic: What are the standard synthetic routes for Imidazo[1,2-c]pyrimidin-3-amine, and how can reaction conditions be optimized?
Methodological Answer:
this compound derivatives are typically synthesized via iodine-catalyzed cyclization reactions. Key steps include:
- Substrate Preparation : Use halogenated pyrimidine precursors (e.g., 2-aminopyrimidines) coupled with aryl/alkyl amines.
- Catalytic Optimization : Iodine (5–10 mol%) in DMSO or DMF at 80–100°C facilitates cyclization. Reaction times range from 6–12 hours, monitored via TLC .
- Purification : Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
Optimization Tips : Adjust iodine concentration and solvent polarity to improve yields. For example, DMSO enhances electrophilic iodination efficiency, critical for ring closure .
Basic: How is this compound characterized using NMR and HRMS?
Methodological Answer:
- ¹H/¹³C NMR Analysis :
- Aromatic Protons : Look for doublets/double doublets in δ 7.5–8.0 ppm (imidazo ring protons) and δ 6.5–7.5 ppm (substituted aryl groups) .
- Amine Protons : Broad singlets near δ 2.8–3.0 ppm (exchangeable NH groups) .
- ¹³C Signals : Key carbons include δ 138–149 ppm (imidazo C-2/C-3) and δ 110–120 ppm (pyrimidine carbons) .
- HRMS Validation : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation. For example, C₁₆H₁₇N₅O₂ shows [M+H]⁺ at m/z 312.1460 (calc.) vs. 312.1462 (obs.) .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated spectra (e.g., B3LYP/6-311+G(d,p) basis sets). For example, discrepancies in aromatic proton assignments can be resolved via 2D NMR (COSY, HSQC) .
- Isotopic Labeling : Use ¹⁵N-labeled amines to trace ambiguous NH signals in crowded regions (e.g., δ 2.5–3.5 ppm) .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry in nitro- or amino-substituted derivatives .
Advanced: What computational methods are used to predict reaction pathways for this compound derivatives?
Methodological Answer:
- DFT Studies : Calculate transition states and activation energies for cyclization steps. For example, B3LYP/6-31G(d) models reveal iodine’s role in stabilizing intermediates via halogen bonding .
- Reaction Path Search : Use quantum chemical software (Gaussian, ORCA) to simulate alternative pathways, such as nucleophilic aromatic substitution vs. radical mechanisms .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for novel substrates .
Advanced: How can factorial design improve the synthesis of this compound derivatives?
Methodological Answer:
- Variable Screening : Use a 2³ factorial design to test factors: catalyst loading (5–10 mol%), temperature (80–100°C), and solvent polarity (DMSO vs. DMF).
- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between variables. For example, higher iodine concentrations in DMSO may reduce byproduct formation .
- Validation : Confirm optimal conditions with triplicate runs and ANOVA analysis (p < 0.05 significance threshold) .
Advanced: How to address low yields in large-scale synthesis of this compound?
Methodological Answer:
- Process Intensification : Use flow chemistry to enhance heat/mass transfer. Residence times <10 minutes at 120°C can improve scalability .
- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess iodine or water .
- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track intermediate formation and adjust conditions dynamically .
Basic: What purification strategies are recommended for this compound derivatives?
Methodological Answer:
- Chromatography : Use gradient elution (hexane → ethyl acetate) on silica gel for polar nitro- or amino-substituted derivatives .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystalline yields (e.g., 10i: 210–213°C melting point) .
- HPLC Prep : For enantiomeric mixtures, chiral columns (e.g., Chiralpak IA) resolve stereoisomers with >98% purity .
Advanced: How can researchers leverage AI for reaction optimization of imidazo-fused heterocycles?
Methodological Answer:
- Generative Models : Train AI on reaction databases (Reaxys, CAS) to propose novel substrates or catalysts. For example, transformer models predict regioselectivity in multi-component reactions .
- Automated Workflows : Integrate robotic platforms with AI-driven software (e.g., ChemOS) to screen >100 conditions/day, prioritizing high-yield routes .
- Feedback Loops : Use experimental data to refine AI predictions iteratively, enhancing accuracy for iodine-catalyzed systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
